molecular formula C11H10ClF5O2 B14061369 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene

Cat. No.: B14061369
M. Wt: 304.64 g/mol
InChI Key: MDWVXCVALPKMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with chloropropyl, difluoromethoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.

    Difluoromethoxylation: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethoxy reagent.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a similar nucleophilic substitution reaction with a trifluoromethoxy reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloropropyl, difluoromethoxy, and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
  • 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Uniqueness

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H10ClF5O2

Molecular Weight

304.64 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10ClF5O2/c12-6-2-3-7-8(18-10(13)14)4-1-5-9(7)19-11(15,16)17/h1,4-5,10H,2-3,6H2

InChI Key

MDWVXCVALPKMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)OC(F)F

Origin of Product

United States

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